molecular formula C13H18N6 B14380559 6-(4-Aminophenyl)-N~2~-butyl-1,3,5-triazine-2,4-diamine CAS No. 89445-07-8

6-(4-Aminophenyl)-N~2~-butyl-1,3,5-triazine-2,4-diamine

Cat. No.: B14380559
CAS No.: 89445-07-8
M. Wt: 258.32 g/mol
InChI Key: OUJUXPFFKQOTDP-UHFFFAOYSA-N
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Description

6-(4-Aminophenyl)-N~2~-butyl-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields such as agriculture, medicine, and materials science. This particular compound is characterized by the presence of an aminophenyl group and a butyl chain attached to the triazine ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Aminophenyl)-N~2~-butyl-1,3,5-triazine-2,4-diamine typically involves the reaction of 4-aminobenzonitrile with butylamine in the presence of a triazine precursor. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the triazine ring. The process may include steps such as:

    Nitrile Reduction: Reduction of 4-aminobenzonitrile to 4-aminobenzylamine.

    Triazine Formation: Cyclization of the intermediate with a triazine precursor in the presence of a base.

    Butylation: Introduction of the butyl group through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

6-(4-Aminophenyl)-N~2~-butyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction of the triazine ring can lead to the formation of dihydrotriazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Dihydrotriazine derivatives.

    Substitution Products: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-Aminophenyl)-N~2~-butyl-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-(4-Aminophenyl)-N~2~-butyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazine ring and the aminophenyl group play crucial roles in these interactions, facilitating binding through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Aminophenyl)-1,3,5-triazine-2,4-diamine: Lacks the butyl group, leading to different physical and chemical properties.

    6-(4-Nitrophenyl)-N~2~-butyl-1,3,5-triazine-2,4-diamine: Contains a nitro group instead of an amino group, resulting in different reactivity and applications.

Uniqueness

6-(4-Aminophenyl)-N~2~-butyl-1,3,5-triazine-2,4-diamine is unique due to the presence of both the aminophenyl group and the butyl chain, which confer specific reactivity and stability. These features make it a valuable compound for various applications in research and industry.

Properties

CAS No.

89445-07-8

Molecular Formula

C13H18N6

Molecular Weight

258.32 g/mol

IUPAC Name

6-(4-aminophenyl)-2-N-butyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C13H18N6/c1-2-3-8-16-13-18-11(17-12(15)19-13)9-4-6-10(14)7-5-9/h4-7H,2-3,8,14H2,1H3,(H3,15,16,17,18,19)

InChI Key

OUJUXPFFKQOTDP-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC(=NC(=N1)N)C2=CC=C(C=C2)N

Origin of Product

United States

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